Methylthiouracil

Description

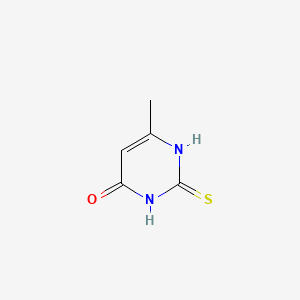

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-3-2-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGBHCRJGXAGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Record name | METHYLTHIOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16227 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | methylthiouracil | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Methylthiouracil | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020890 | |

| Record name | 6-Methyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methylthiouracil appears as white crystalline powder with an odor of onions and a bitter taste. A saturated aqueous solution is neutral or slightly acidic. (NTP, 1992) | |

| Record name | METHYLTHIOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16227 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), VERY SLIGHTLY SOL IN COLD WATER, ETHER; ONE PART DISSOLVES IN ABOUT 150 PARTS BOILING WATER; SLIGHTLY SOL IN ALCOHOL, ACETONE; PRACTICALLY INSOL IN BENZENE, CHLOROFORM. FREELY SOL IN AQ SOLN OF AMMONIA & ALKALI HYDROXIDES., Water solubility of 533.2 mg/l at 25 °C. | |

| Record name | METHYLTHIOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16227 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLTHIOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS, PLATES FROM WATER, WHITE, CRYSTALLINE POWDER | |

CAS No. |

56-04-2 | |

| Record name | METHYLTHIOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16227 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylthiouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylthiouracil [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylthiouracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13644 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methylthiouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methylthiouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methylthiouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-6-methyl-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylthiouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTHIOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW24888U5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLTHIOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

570 to 577 °F (Decomposes) (NTP, 1992) | |

| Record name | METHYLTHIOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16227 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Methylthiouracil's Mechanism of Action on Thyroid Peroxidase: A Technical Guide

Executive Summary: This document provides an in-depth technical overview of the mechanism by which methylthiouracil (MTU), a thioamide-based antithyroid agent, inhibits thyroid peroxidase (TPO). TPO is the key enzyme in the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). This compound exerts its therapeutic effect primarily through the direct inhibition of TPO, thereby reducing the production of thyroid hormones. This guide details the molecular interactions, differentiation between reversible and irreversible inhibition, and the influence of iodide concentration on the inhibitory action. Furthermore, it presents quantitative data on the inhibition of TPO by related thioamides, outlines detailed experimental protocols for assessing TPO activity, and provides visualizations of the key pathways and workflows.

Introduction: Thyroid Hormone Synthesis and Thyroid Peroxidase (TPO)

Thyroid hormones are critical for regulating metabolism, growth, and development.[1] Their synthesis occurs in the thyroid gland and is a multi-step process orchestrated by the enzyme thyroid peroxidase (TPO). TPO, a heme-containing enzyme located on the apical membrane of thyroid follicular cells, catalyzes two essential reactions:

-

Iodide Oxidation: The oxidation of iodide ions (I⁻) to a more reactive iodine species (I⁰ or I⁺).[2]

-

Iodination and Coupling: The incorporation of this oxidized iodine onto tyrosine residues within the thyroglobulin protein to form monoiodotyrosine (MIT) and diiodotyrosine (DIT), and the subsequent coupling of these iodotyrosine molecules to form T4 and T3.[3]

Hyperthyroidism, a condition characterized by excessive thyroid hormone production, is often managed by antithyroid drugs like this compound that target TPO.[1][4]

Core Mechanism of Action: Inhibition of Thyroid Peroxidase

This compound and other thioureylene drugs, such as propylthiouracil (PTU) and methimazole (MMI), function as potent inhibitors of TPO.[3][5][6] The primary mechanism involves a direct interaction with the enzyme, preventing it from catalyzing the synthesis of thyroid hormones.[1][2]

Interaction with the Oxidized TPO-Heme Complex

The inhibitory action is not directed at the native, resting form of TPO. Instead, this compound targets an oxidized intermediate of the enzyme.[7] TPO is activated by hydrogen peroxide (H₂O₂), which oxidizes its heme prosthetic group, forming a reactive state often referred to as TPOox or Compound I.[7] this compound then reacts with this oxidized heme group, leading to the inactivation of the enzyme.[7] This interaction prevents TPO from utilizing iodide as a substrate, thereby blocking both the iodination and coupling reactions.[8][9]

Reversible vs. Irreversible Inhibition: The Role of Iodide

The nature of TPO inhibition by this compound can be either reversible or irreversible, a characteristic that is critically dependent on the relative concentrations of iodide and the drug.[10]

-

Irreversible Inhibition: At low iodide-to-drug ratios, this compound causes a more permanent, irreversible inactivation of TPO.[10][11] In this scenario, the drug preferentially reacts with the oxidized TPO intermediate, leading to a stable, inactive enzyme complex.[7][8]

-

Reversible Inhibition: At high iodide-to-drug ratios, the inhibition is transient and reversible.[10] Iodide competes with the drug for the oxidized enzyme. This favors the extensive oxidation of the drug itself into inactive metabolites (like sulfate and sulfinic acid) and allows TPO to eventually resume its catalytic activity once the drug concentration has been sufficiently lowered.[10]

This dual mechanism explains how the drug's effect is modulated by the physiological environment within the thyroid gland.

dot

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of inactivation of thyroid peroxidase by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. The irreversible inactivation of thyroid peroxidase by methylmercaptoimidazole, thiouracil, and propylthiouracil in vitro and its relationship to in vivo findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reversible and irreversible inhibition of thyroid peroxidase-catalyzed iodination by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical and Technical Guide to Methylthiouracil: From Discovery to Clinical Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive historical perspective on the discovery, synthesis, and clinical use of methylthiouracil, a pioneering antithyroid drug. It delves into the seminal experimental work that established its therapeutic role, details its mechanism of action, and presents quantitative data from early clinical studies, offering valuable insights for researchers in endocrinology and drug development.

Discovery and Early Development

The journey of this compound is rooted in the broader exploration of thiourea and its derivatives in the early 20th century. The antithyroid properties of thiourea were first identified by Julia and Cosmo Mackenzie at Johns Hopkins Hospital in 1930 during experiments aimed at suppressing intestinal bacteria.[1] Around the same time, Curt Richter also noted the effects of phenylthiourea.[1] However, it was the seminal work of Edwin B. Astwood in Boston that established the clinical efficacy of thiourea and thiouracil for treating hyperthyroidism, as detailed in his landmark 1943 publication in the Journal of the American Medical Association.[2] this compound, a derivative of thiouracil, was introduced in the mid-1940s as a potent antithyroid agent.[3]

The development of this compound was part of a broader investigation into the goitrogenic (thyroid-enlarging) properties of various chemical compounds. Early experimental studies in the 1940s systematically evaluated a range of thioureas and pyrimidines for their effects on the thyroid gland, paving the way for the clinical application of these compounds.

Synthesis of this compound

This compound, chemically known as 6-methyl-2-thiouracil, is synthesized through the condensation of ethyl acetoacetate and thiourea.[4] This reaction provides a straightforward method for producing the compound.

Experimental Protocol for Synthesis

The following protocol is a representative method for the synthesis of 6-methyl-2-thiouracil:

Materials:

-

Thiourea (1 mole)

-

Ethyl acetoacetate (1 mole)

-

Sodium methoxide (commercial) (120 g)

-

Methanol (900 ml)

-

Hot water

-

Activated carbon

-

Glacial acetic acid (120 ml)

Procedure:

-

In a 2-liter flask, combine 76 g (1 mole) of thiourea, 130 g (1 mole) of commercial ethyl acetoacetate, 120 g of commercial sodium methoxide, and 900 ml of methanol.

-

Gently heat the reaction mixture on a steam bath, allowing it to evaporate to dryness in a fume hood over approximately 8 hours.

-

Dissolve the resulting residue in 1 liter of hot water.

-

Add a few grams of activated carbon to the solution and filter it.

-

Carefully add 120 ml of glacial acetic acid to the hot filtrate. This compound will precipitate rapidly.

-

Collect the precipitate using a Büchner funnel.

-

Suspend the wet filter cake in a boiling solution of 1 liter of water and 20 ml of glacial acetic acid. Stir the slurry thoroughly to break up any lumps and then refrigerate.

-

Collect the purified product on a Büchner funnel and wash with approximately 200 ml of cold water in four portions.

-

Allow the solid to drain under suction for several hours and then dry in an oven at 70°C.

This procedure typically yields 98–119 g (69–84%) of 2-thio-6-methyluracil.[5]

Mechanism of Action

This compound exerts its antithyroid effects by inhibiting the synthesis of thyroid hormones.[6] The primary target of this compound is the enzyme thyroid peroxidase (TPO), which plays a crucial role in multiple steps of thyroid hormone production.[7][8]

The key steps in the mechanism of action are:

-

Inhibition of Iodide Oxidation: TPO catalyzes the oxidation of iodide ions (I-) to active iodine (I2), a necessary step for its incorporation into tyrosine residues. This compound inhibits this oxidative process.

-

Inhibition of Organification: Following oxidation, active iodine is incorporated into tyrosine residues on the thyroglobulin protein. This compound blocks this "organification" step.

-

Inhibition of Coupling: TPO also catalyzes the coupling of monoiodotyrosine (MIT) and diiodotyrosine (DIT) residues to form the thyroid hormones triiodothyronine (T3) and thyroxine (T4). This compound inhibits this coupling reaction.

By blocking these critical steps, this compound effectively reduces the production of new thyroid hormones. It is important to note that this compound does not inactivate already synthesized and stored thyroid hormones, which explains the delayed onset of its clinical effects.[4]

Signaling Pathway of Thyroid Hormone Synthesis and Inhibition

The following diagram illustrates the normal pathway of thyroid hormone synthesis and the points of inhibition by this compound.

Caption: Thyroid hormone synthesis pathway and points of inhibition by this compound.

Early Clinical Use and Efficacy

This compound was introduced for the treatment of hyperthyroidism in the mid-1940s, with a usual dose of 200 mg/day administered in two to four divided doses.[3] Early clinical studies demonstrated its effectiveness in controlling the symptoms of thyrotoxicosis.

Quantitative Data from Early Clinical Trials

While comprehensive data from the earliest trials is limited, the following table summarizes the incidence of a major adverse effect, agranulocytosis, from later analyses, which informed the understanding of the drug's risk profile. It is important to note that historical data collection standards differ from modern clinical trials.

| Adverse Effect | Incidence Rate | Study Population and Notes |

| Agranulocytosis | 0.2% - 0.5% | Estimated incidence in patients with Graves' disease receiving antithyroid drugs in general.[9] this compound is associated with a high frequency of this adverse effect.[3] |

| Agranulocytosis | Dose-dependent | Studies on related thiouracils like propylthiouracil (PTU) and methimazole (MMI) have shown a dose-dependent increase in the incidence of agranulocytosis.[10] |

| Minor Side Effects | ~5% | For antithyroid drugs in general at usual doses, including cutaneous eruptions, arthralgias, and gastrointestinal upset. |

Adverse Effects and Decline in Use

Despite its efficacy, the use of this compound declined significantly in most countries due to its association with a high frequency of serious adverse effects, most notably agranulocytosis, a potentially fatal condition characterized by a severe drop in white blood cell count.[3][9] Other reported side effects included skin rashes and gastrointestinal discomfort.

The risk of agranulocytosis, which often develops within the first three months of treatment, necessitated careful monitoring of patients.[9] The emergence of alternative antithyroid drugs with more favorable safety profiles, such as propylthiouracil and methimazole, led to the gradual replacement of this compound in clinical practice in many parts of the world.[3]

Conclusion

This compound holds a significant place in the history of endocrinology as one of the first effective oral medications for hyperthyroidism. Its discovery and development were pivotal in advancing the understanding of thyroid physiology and the pharmacological management of thyroid disorders. While its clinical use has been largely superseded due to safety concerns, the study of this compound provides valuable lessons in drug development, particularly regarding the importance of balancing efficacy with a thorough understanding and management of adverse effects. The historical journey of this compound underscores the iterative nature of pharmaceutical innovation and the continuous search for safer and more effective therapies.

References

- 1. Practical 6 (2 weeks): Synthesis of 6 - Methyl Uracil (6-methyl - 2, 4-di.. [askfilo.com]

- 2. Landmark article May 8, 1943: Treatment of hyperthyroidism with thiourea and thiouracil. By E.B. Astwood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Long-term outcome of hyperthyroidism treated with antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cusabio.com [cusabio.com]

- 9. Antithyroid Drug-Induced Agranulocytosis: State of the Art on Diagnosis and Management - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dose-dependent incidence of agranulocytosis in patients treated with methimazole and propylthiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical synthesis and purification of Methylthiouracil

An In-depth Technical Guide on the Chemical Synthesis and Purification of Methylthiouracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of thiourea, is a significant compound in medicinal chemistry, primarily known for its antithyroid properties. This technical guide provides a comprehensive overview of its chemical synthesis and purification. It details the prevalent synthetic methodologies, focusing on the condensation reaction of ethyl acetoacetate and thiourea, and outlines effective purification techniques, including recrystallization. The guide presents quantitative data in structured tables for comparative analysis and includes detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.

Introduction

6-Methyl-2-thiouracil (this compound) is an organosulfur compound that functions as an antithyroid agent.[1] Its mechanism of action involves the inhibition of the thyroid peroxidase enzyme, which is crucial for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[2][3] By reducing the production of these hormones, this compound effectively manages hyperthyroidism.[2] The compound is structurally related to propylthiouracil, another widely used antithyroid drug.[1] This guide focuses on the core aspects of its chemical synthesis and subsequent purification, providing detailed protocols and data for researchers and professionals in drug development.

Chemical Synthesis of this compound

The most common and straightforward method for synthesizing this compound is through the condensation of ethyl acetoacetate with thiourea.[1] This reaction is typically carried out in the presence of a base, such as sodium methoxide, sodium ethoxide, or potassium hydroxide, in an alcoholic solvent.[4]

General Reaction Scheme

The fundamental reaction involves the cyclocondensation of a β-ketoester (ethyl acetoacetate) with a thiourea molecule. The base facilitates the deprotonation of thiourea and the ester, enabling the nucleophilic attack and subsequent cyclization to form the pyrimidine ring of this compound.

Experimental Protocols

Two primary protocols for the synthesis of this compound are detailed below, utilizing different bases and reaction conditions.

Protocol 1: Synthesis using Sodium Metal in Methanol

This method involves the in-situ formation of sodium methoxide by dissolving sodium metal in methanol.

-

Reagents and Materials:

-

Sodium metal

-

Methanol

-

Thiourea

-

Ethyl acetoacetate

-

Water

-

Acetic acid

-

-

Procedure:

-

Add sodium metal (30 mmol) to methanol (10 mL) under an inert atmosphere. Allow the sodium to dissolve completely to form sodium methoxide.

-

Sequentially add thiourea (10 mmol) and ethyl acetoacetate (10 mmol) to the sodium methoxide solution.

-

Heat the reaction mixture to reflux for 7 hours.

-

After the reaction is complete, remove the methanol by distillation under reduced pressure.

-

Dissolve the resulting residue in an appropriate amount of water.

-

Neutralize the solution by adjusting the pH with acetic acid, which will cause the product to precipitate.

-

Collect the precipitate by filtration to obtain the crude this compound.[4]

-

Protocol 2: Synthesis using Potassium Hydroxide in Ethanol

This protocol utilizes potassium hydroxide as the base in an ethanol solvent.

-

Reagents and Materials:

-

Ethyl 3-oxobutanoate (ethyl acetoacetate)

-

Thiourea

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

2 N Hydrochloric acid (HCl)

-

-

Procedure:

-

In a vial, combine ethyl 3-oxobutanoate (1 g, 8.0 mmol, 1 eq.), thiourea (0.6 g, 8.0 mmol, 1 eq.), and KOH (0.4 g, 8.0 mmol, 1 eq.) in ethanol (6 ml).

-

Stir the reaction mixture at 80°C for 5 hours.

-

Reduce the volume of ethanol to one-third of its original volume under reduced pressure.

-

Pour the reaction mixture into water and neutralize with 2 N HCl.

-

Stir the resulting mixture overnight at room temperature. A precipitate will form.

-

Filter the mixture by vacuum filtration to collect the desired product.[4]

-

Synthesis Data Presentation

The following table summarizes the quantitative data from the described synthesis protocols.

| Parameter | Protocol 1 (Sodium Metal/Methanol) | Protocol 2 (KOH/Ethanol) |

| Reactants | Ethyl acetoacetate, Thiourea, Sodium Metal | Ethyl 3-oxobutanoate, Thiourea, KOH |

| Solvent | Methanol | Ethanol |

| Base | Sodium Methoxide (in-situ) | Potassium Hydroxide |

| Reaction Time | 7 hours | 5 hours |

| Reaction Temp. | Reflux | 80°C |

| Yield | 90%[4] | 91%[4] |

| Product Form | Pale yellow crystalline product[4] | White solid[4] |

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials, by-products, and other impurities. The most common method for purification is recrystallization.

Recrystallization Principles

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.[5][6] An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[5]

Experimental Protocol for Purification

A two-step purification process involving a base-acid treatment followed by recrystallization from water is highly effective.

-

Reagents and Materials:

-

Crude this compound

-

Aqueous base (e.g., NaOH solution)

-

Activated charcoal (optional)

-

Acetic acid (AcOH)

-

Water

-

-

Procedure:

-

Dissolve the crude this compound in a suitable aqueous base.

-

(Optional) Add activated charcoal to the solution to adsorb colored impurities and heat briefly.

-

Filter the solution to remove the charcoal and any insoluble impurities.

-

Acidify the filtrate with acetic acid to precipitate the purified this compound.[7]

-

Suspend the wet solid (approximately 100g) in boiling water (1L).

-

Stir the suspension and add acetic acid (20mL).

-

Allow the solution to cool slowly and then refrigerate to complete the crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with cold water (4 x 200mL).

-

Dry the product in an oven at 70°C to a constant weight.[7]

-

Purity Analysis Data

The purity of the synthesized this compound can be assessed using various analytical techniques.

| Analytical Method | Typical Results |

| Melting Point | 330 °C (decomposes) |

| ¹H NMR (δ, ppm) | 2.09 (s, 3H, 6-CH₃), 5.52 (s, 1H, CH-pyrimidine), 11.98 (br s, 2H, (NH)₂)[7] |

| ¹³C NMR (δ, ppm) | 17.88, 103.38, 151.91, 160.32, 175.83[4][7] |

| Elemental Analysis | Calculated (C₅H₆N₂OS): C, 42.24%; H, 4.25%; N, 19.70%; S, 22.55%. Found: C, 42.24%; H, 4.25%; N, 19.70%; S, 22.55%[4][7] |

| HPLC | A suitable HPLC method can be developed for purity assessment and separation from related substances like thiourea and propylthiouracil.[8] |

Visualizations

The following diagrams illustrate the key processes described in this guide.

Synthesis Pathway of this compound

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. mt.com [mt.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | 56-04-2 [chemicalbook.com]

- 8. HPLC Method for Separation of Thiourea, Thiouracil (TU), this compound (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]

In-Vitro Activity of Methylthiouracil on Thyrocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro activity of Methylthiouracil (MTU) on thyrocytes. It details the primary mechanisms of action, effects on specific cellular processes, and impact on signaling pathways, supported by quantitative data, experimental protocols, and visual diagrams.

Primary Mechanism of Action: Inhibition of Thyroid Peroxidase (TPO)

This compound's principal antithyroid effect is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1][2] TPO catalyzes both the iodination of tyrosine residues on the thyroglobulin (Tg) protein and the subsequent coupling of these iodotyrosine residues to form thyroxine (T4) and triiodothyronine (T3).[2][3] By inhibiting TPO, MTU effectively reduces the production of thyroid hormones.[1] Studies involving preincubation of TPO and H2O2 with MTU or related thionamides have demonstrated an irreversible inactivation of the enzyme.[4]

Quantitative Data on TPO Inhibition

| Compound | Assay | Target | IC50 Value | Reference |

| Methimazole (MMI) | Amplex UltraRed-TPO (AUR-TPO) | Thyroid Peroxidase | 0.11 µM | [5] |

| Propylthiouracil (PTU) | Amplex UltraRed-TPO (AUR-TPO) | Thyroid Peroxidase | 1.2 µM | [5] |

Experimental Protocol: TPO Inhibition Assay (Amplex UltraRed-TPO)

This protocol is based on the methodology used for assessing TPO inhibition by xenobiotics.[5]

-

Preparation of Reagents:

-

Prepare thyroid microsomes from thyroid gland tissue.

-

Prepare Amplex UltraRed reagent, horseradish peroxidase (HRP), and hydrogen peroxide (H2O2) solutions.

-

Prepare a solution of the test compound (this compound) at various concentrations.

-

-

Assay Procedure:

-

Add thyroid microsomes to a 96-well plate.

-

Add the test compound (MTU) at desired concentrations to the wells and pre-incubate.

-

Initiate the reaction by adding a mixture of Amplex UltraRed reagent, HRP, and H2O2.

-

-

Measurement:

-

Measure the fluorescence or absorbance of the resulting product (resorufin) over time using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of the reaction for each concentration of MTU.

-

Determine the concentration of MTU that causes 50% inhibition (IC50) of TPO activity by plotting the reaction rates against the log of the inhibitor concentration.

-

Visualization: MTU Inhibition of Thyroid Hormone Synthesis

Caption: Mechanism of TPO inhibition by this compound.

Effects on Thyroglobulin (Tg) Synthesis and Expression

The effect of this compound and related thionamides on thyroglobulin (Tg), the protein scaffold for hormone synthesis, is complex, with conflicting reports in the literature. Some studies indicate that at high concentrations, these drugs can increase Tg mRNA levels, while others suggest no effect or even an inhibitory role in Tg biosynthesis.[6][7][8]

Quantitative Data on Thyroglobulin Regulation

| Drug | Cell Line/Tissue | Concentration | Duration | Observed Effect | Reference |

| MMI / PTU | FRTL-5 cells | 10,000 µM | 2-8 hours | Increase in Tg mRNA levels and Tg accumulation. | [6] |

| MMI | Rat thyroid lobes | 1 mM | 4 hours | No inhibition of [14C]leucine incorporation into 19S Tg. | [7] |

| PTU | Rat thyroid lobes | 2 mM | 4 hours | No inhibition of [14C]leucine incorporation into 19S Tg. | [7] |

| MMI / PTU | Rat thyroid tissue (in vitro) | Not specified | Not specified | Inhibition of Tg biosynthesis (polypeptide synthesis and carbohydrate addition). | [8] |

| MMI | Cultured porcine thyroid cells | 0.2, 1, 5 mM | 24 hours | No significant change in secreted or intracellular Tg. | [9] |

Experimental Protocol: Analysis of Thyroglobulin mRNA Expression

This protocol is adapted from studies on FRTL-5 cells.[6][10]

-

Cell Culture:

-

Culture FRTL-5 rat thyroid cells in a complete medium.

-

Prior to the experiment, switch cells to a hormone-deficient medium to establish baseline conditions.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound (e.g., 1 µM to 10 mM) for a specified time course (e.g., 2, 4, 8, 24 hours). Include appropriate vehicle controls.

-

-

RNA Extraction:

-

Lyse the cells at the end of the treatment period and extract total RNA using a standard method (e.g., Trizol reagent or a commercial kit).

-

-

Gene Expression Analysis:

-

Perform reverse transcription to synthesize cDNA from the extracted RNA.

-

Quantify the relative expression of Thyroglobulin (Tg) mRNA using real-time quantitative PCR (RT-qPCR).

-

Normalize the Tg expression data to a stable housekeeping gene (e.g., GAPDH, Beta-actin).

-

-

Data Analysis:

-

Calculate the fold change in Tg mRNA expression in MTU-treated cells compared to control cells.

-

Modulation of Cellular Signaling and Other Proteins

Beyond its primary action on TPO, MTU exerts effects on other cellular pathways and proteins within thyrocytes, suggesting a more complex regulatory role.

Impact on Iodotyrosine Deiodinase 1 (Dehal1)

DNA microarray analysis has shown that both MMI and PTU can suppress the mRNA levels of iodotyrosine deiodinase 1 (Iyd, Dehal1).[10] This enzyme is crucial for recycling iodide by removing it from mono- and di-iodotyrosine (MIT and DIT), making it available for new hormone synthesis. Suppression of Dehal1 could represent an additional, albeit less direct, mechanism for reducing thyroid hormone production.[10]

Interference with Thyroid Hormone Receptor (TR) Signaling

In-vitro studies have revealed that MMI and PTU can inhibit T3 action at the transcriptional level. They achieve this by modulating the interaction between the thyroid hormone receptor (TR) and nuclear cofactors. The drugs were shown to recruit nuclear corepressors to the TR in the absence of T3 and to promote the dissociation of nuclear coactivators in the presence of T3.[11] This interference with TR-mediated gene transcription represents a post-synthesis level of regulation.[11]

Suppression of Inflammatory Pathways

This compound has been shown to suppress the production of inflammatory cytokines TNF-α and IL-6, and to inhibit the activation of the NF-κB and ERK1/2 signaling pathways.[12][13] While these effects were demonstrated in endothelial cells, they suggest a potential immunomodulatory role that could be relevant in the context of autoimmune thyroid diseases like Graves' disease.

Visualization: MTU's Multi-faceted Cellular Impact

Caption: Overview of cellular targets modulated by MTU.

Effects on Thyrocyte Viability

Assessing the cytotoxicity of any potential therapeutic agent is critical. Studies on this compound in human umbilical vein endothelial cells (HUVECs), which can serve as a proxy for general cytotoxicity, have shown no adverse effects on cell viability at concentrations up to 20 µM after 24 hours of treatment.[13] This suggests that at concentrations effective for anti-inflammatory and potentially anti-thyroid activity, MTU does not exhibit significant cytotoxicity.

Quantitative Data on Cell Viability

| Drug | Cell Line | Concentration | Duration | Observed Effect on Viability | Reference |

| MTU | HUVECs | Up to 20 µM | 24 hours | No effect on cell viability. | [13] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]

-

Cell Seeding:

-

Seed thyrocytes (e.g., FRTL-5 or Nthy-ori 3-1 cells) into a 96-well plate at a predetermined density.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Remove the old medium and add fresh medium containing various concentrations of this compound. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control).

-

Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Add a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance of the solution in each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

Visualization: Experimental Workflow for Cell Viability

Caption: Workflow for an MTT-based cell viability assay.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 4. The irreversible inactivation of thyroid peroxidase by methylmercaptoimidazole, thiouracil, and propylthiouracil in vitro and its relationship to in vivo findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methimazole and propylthiouracil increase thyroglobulin gene expression in FRTL-5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lack of effect of propylthiouracil and methylmercaptoimidazole on thyroglobulin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of propylthiouracil and methylmercaptoimidazole on thyroglobulin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Effect of Methimazole on the Thyroglobulin Synthesis in Cultured Porcine Thyroid Cells. [e-enm.org]

- 10. Inhibitory effects of methimazole and propylthiouracil on iodotyrosine deiodinase 1 in thyrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antithyroid drugs inhibit thyroid hormone receptor-mediated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. glpbio.com [glpbio.com]

- 14. Cell viability assays | Abcam [abcam.com]

- 15. researchgate.net [researchgate.net]

Pharmacokinetics and Metabolism of Methylthiouracil in Rodents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylthiouracil (6-methyl-2-thiouracil) is a thioamide antithyroid agent that has been used in the treatment of hyperthyroidism. Its mechanism of action primarily involves the inhibition of thyroid peroxidase, a key enzyme in the synthesis of thyroid hormones. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of this compound in rodent models, which are crucial for preclinical safety and efficacy assessments. The guide details the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, outlines relevant experimental protocols, and visualizes key pathways and workflows. While extensive data on the pharmacodynamics of this compound in rodents exists, this guide also highlights the areas where quantitative pharmacokinetic data is limited, offering insights from closely related compounds for a broader understanding.

Pharmacokinetic Profile

The pharmacokinetic properties of a drug determine its onset, intensity, and duration of action. Understanding the ADME of this compound in rodents is essential for designing toxicological studies and for extrapolating data to human subjects.

Absorption

Distribution

This compound distributes throughout the body after absorption. A notable characteristic of this compound is its accumulation in the thyroid gland, which is a key aspect of its therapeutic action[2].

-

Following a single intravenous (IV) injection of 5 mg in rats, 84-90% of the dose was recovered from the carcasses after 1 minute, and this decreased to 55-60% after 3 hours, indicating rapid distribution and subsequent elimination[2][3].

-

Three hours after the IV dose, the concentration of this compound in the thyroid gland was approximately 1 mg/g of tissue[2][3].

-

After an intraperitoneal injection of [35S]this compound in rats, the thyroid-to-plasma ratio of radioactivity was found to be 43, demonstrating significant accumulation in the target organ[2].

-

This compound has been shown to cross the placental barrier and is also excreted in the milk of lactating rats[2].

Metabolism

The metabolism of this compound in rodents involves several biotransformation pathways. The primary site of metabolism is the liver.

-

Identified Metabolites: Forty-eight hours after oral administration of radioactive this compound to rats, the following metabolites were identified in the urine:

-

6-methyluracil

-

6-methyl-2-methylthiouracil

-

6-methyl-4-oxopyrimidine

-

2-amino-6-methyl-4-oxopyrimidine

-

Urea[3]

-

-

Metabolic Pathways: The identified metabolites suggest the involvement of several enzymatic reactions, including desulfuration, S-methylation, and ring modification.

-

S-methylation is a known metabolic pathway for other antithyroid drugs and is likely involved in the metabolism of this compound.

-

Glucuronidation is a major metabolic pathway for the related compound propylthiouracil in rats and is a probable pathway for this compound as well[4].

-

The involvement of Cytochrome P450 (CYP) enzymes in the initial oxidative metabolism is also plausible, as is common for many xenobiotics.

-

Excretion

This compound and its metabolites are primarily excreted through the kidneys into the urine. The data from the IV study in rats, showing a decrease in the amount of drug in the carcass over time, indicates a relatively rapid elimination process[2][3]. For the related compound thiouracil, only trace amounts were found in the carcass 24 hours after an IV injection in rats[5].

Quantitative Pharmacokinetic Data

Comprehensive quantitative pharmacokinetic parameters for this compound in rodents are not well-documented in the available literature. The following table summarizes the available distribution data. For context, pharmacokinetic parameters for the related antithyyroid drug propylthiouracil in humans are included, as rodent-specific data for this compound is sparse.

| Parameter | Species | Dose and Route | Value | Reference |

| Distribution | ||||

| % of Dose in Carcass | Rat | 5 mg, IV | 84-90% (at 1 min) | [2][3] |

| Rat | 5 mg, IV | 55-60% (at 3 hours) | [2][3] | |

| Thyroid Concentration | Rat | 5 mg, IV | ~1 mg/g (at 3 hours) | [2][3] |

| Thyroid:Plasma Ratio | Rat | Not specified, IP | 43 | [2] |

| Pharmacokinetic Parameters (Propylthiouracil for reference) | ||||

| Half-life (t½) | Human | Not specified | 1-2 hours | [1] |

| Bioavailability (F) | Human | Oral | 80-95% | [1] |

| Volume of Distribution (Vd) | Human | Not specified | ~30 L | [1] |

| Protein Binding | Human | Not specified | ~80% | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound pharmacokinetics and metabolism in rodents. These protocols are based on established practices and methods described for this compound and similar compounds.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical study design to determine the pharmacokinetic profile of this compound in rats following oral and intravenous administration.

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, and F) of this compound in rats.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

-

Vehicle for intravenous administration (e.g., sterile saline, pH adjusted if necessary)

-

Oral gavage needles

-

Syringes and needles for IV injection and blood collection

-

Anticoagulant (e.g., EDTA or heparin) coated tubes

-

Centrifuge

-

Freezer (-80°C)

Procedure:

-

Animal Acclimation: House rats in a controlled environment for at least one week before the experiment with free access to food and water.

-

Dose Preparation:

-

Oral Formulation: Prepare a suspension of this compound in 0.5% methylcellulose at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose).

-

Intravenous Formulation: Prepare a solution of this compound in sterile saline at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose). Ensure complete dissolution and sterility.

-

-

Dosing:

-

Oral Group (n=5): Administer the this compound suspension via oral gavage.

-

Intravenous Group (n=5): Administer the this compound solution via a tail vein injection.

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2 mL) from the saphenous or jugular vein at the following time points:

-

IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Oral Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

-

Place blood samples into anticoagulant-coated tubes.

-

-

Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (see Protocol 4.2).

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the parameters from the plasma concentration-time data.

HPLC-UV Method for Quantification of this compound in Rat Plasma

This protocol describes a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for the quantification of this compound in rat plasma. This method is adapted from validated methods for similar compounds.

Objective: To quantify the concentration of this compound in rat plasma samples.

Materials and Reagents:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

This compound analytical standard

-

Internal standard (IS), e.g., propylthiouracil

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphoric acid

-

Water (HPLC grade)

-

Rat plasma (blank)

-

Protein precipitation agent (e.g., acetonitrile or methanol)

Procedure:

-

Preparation of Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in an appropriate ratio (e.g., 30:70 v/v). Filter and degas the mobile phase.

-

Preparation of Standard and Quality Control (QC) Samples:

-

Prepare stock solutions of this compound and the IS in methanol.

-

Spike blank rat plasma with known concentrations of this compound to prepare calibration standards and QC samples.

-

-

Sample Preparation:

-

To 100 µL of plasma sample (standard, QC, or unknown), add 200 µL of the protein precipitation agent containing the IS.

-

Vortex mix for 1 minute.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or inject directly.

-

If evaporated, reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: Acetonitrile:Phosphate buffer (e.g., 30:70 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: Approximately 275 nm

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration of the calibration standards. Determine the concentration of this compound in the unknown samples from the calibration curve.

In Vitro Metabolism Study using Rat Liver S9 Fraction

This protocol describes an in vitro experiment to identify the metabolites of this compound using rat liver S9 fractions, which contain both microsomal and cytosolic enzymes.

Objective: To identify the metabolites of this compound formed by phase I and phase II metabolic enzymes.

Materials:

-

Rat liver S9 fraction

-

This compound

-

NADPH regenerating system (for phase I metabolism)

-

UDPGA (uridine 5'-diphospho-glucuronic acid) (for glucuronidation)

-

PAPS (3'-phosphoadenosine-5'-phosphosulfate) (for sulfation)

-

S-adenosylmethionine (SAM) (for methylation)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or methanol (for reaction termination)

-

LC-MS/MS system for metabolite identification

Procedure:

-

Incubation:

-

Prepare incubation mixtures containing rat liver S9 fraction, phosphate buffer, and this compound.

-

For phase I metabolism, add the NADPH regenerating system.

-

For phase II metabolism, add the appropriate cofactors (UDPGA, PAPS, SAM). Run separate incubations for each cofactor to identify the specific conjugation pathway.

-

Include a control incubation without the cofactors.

-

-

Reaction: Initiate the reaction by adding the cofactor and incubate at 37°C for a specified time (e.g., 60 minutes).

-

Termination: Stop the reaction by adding an equal volume of cold acetonitrile or methanol.

-

Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

-

Metabolite Identification: Analyze the samples using an LC-MS/MS system. Compare the chromatograms of the incubation samples with the control to identify potential metabolites. Use the mass spectral data to elucidate the structures of the metabolites.

Signaling Pathways and Workflows

Mechanism of Action: Inhibition of Thyroid Hormone Synthesis

This compound exerts its primary effect by inhibiting thyroid peroxidase (TPO), which disrupts the synthesis of thyroid hormones T4 and T3. This leads to a feedback response from the hypothalamic-pituitary axis.

Caption: Mechanism of action of this compound on the hypothalamic-pituitary-thyroid axis.

Proposed Metabolic Pathway of this compound in Rodents

Based on the identified metabolites in rat urine and known metabolic pathways for similar compounds, a proposed metabolic pathway for this compound is presented below. This pathway includes desulfuration, S-methylation, and potential glucuronidation.

Caption: Proposed metabolic pathway of this compound in rodents.

Experimental Workflow for a Rodent Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study of this compound in rats.

Caption: Workflow for a typical rodent pharmacokinetic study.

Conclusion

This technical guide has summarized the available information on the pharmacokinetics and metabolism of this compound in rodents. While the primary mechanism of action and the profile of urinary metabolites are relatively well-characterized, there is a notable lack of comprehensive quantitative pharmacokinetic data, such as half-life, clearance, and oral bioavailability. The provided experimental protocols offer a framework for conducting studies to generate this missing data. The signaling and metabolic pathway diagrams serve as valuable tools for visualizing the current understanding of this compound's biological fate and action. Further research is warranted to fully elucidate the quantitative pharmacokinetic profile and the specific enzymatic pathways involved in the metabolism of this compound in different rodent species, which will enhance its utility as a tool compound and aid in the interpretation of toxicological studies.

References

- 1. Clinical pharmacokinetics of antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. This compound | C5H6N2OS | CID 667493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Propylthiouracil and methimazole display contrasting pathways of peripheral metabolism in both rat and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiouracil | C4H4N2OS | CID 1269845 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Analogues of Methylthiouracil: A Technical Guide to Their Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural analogues of methylthiouracil, a compound known for its antithyroid properties and potential applications in other therapeutic areas. This document provides a comprehensive overview of their synthesis, physicochemical properties, and biological activities, with a focus on quantitative data to facilitate comparative analysis. Detailed experimental protocols and visual representations of key biological pathways and experimental workflows are included to support further research and development in this area.

Introduction to this compound and its Analogues

This compound (6-methyl-2-thiouracil) is a thioamide drug that has been historically used in the treatment of hyperthyroidism.[1] Its primary mechanism of action involves the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[2][3] This inhibition leads to a decrease in the production of thyroxine (T4) and triiodothyronine (T3).[4] Beyond its antithyroid effects, this compound and its structural analogues have been investigated for a range of other biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6]

Structural modification of the this compound scaffold has been a key strategy for developing new compounds with altered potency, selectivity, and pharmacokinetic profiles. These modifications typically involve substitutions at the C5 and C6 positions of the pyrimidine ring, as well as alterations to the thiourea moiety. This guide will delve into the properties of these analogues, providing a structured overview for researchers in the field.

Physicochemical Properties of this compound and Analogues

The physicochemical properties of drug candidates, such as lipophilicity (logP), acidity (pKa), and solubility, are critical determinants of their absorption, distribution, metabolism, and excretion (ADME) profiles. A curated summary of available data for this compound and its key analogue, propylthiouracil, is presented below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility (mg/L) | logP | pKa |

| This compound | C₅H₆N₂OS | 142.18 | 330 (decomposes) | 533.2 at 25°C | - | - |

| Propylthiouracil | C₇H₁₀N₂OS | 170.23 | 219 | 1200 at 25°C | 0.4 | 8.09 |

| Thiouracil | C₄H₄N₂OS | 128.15 | ~340 (decomposes) | Very slightly soluble | -0.3 | - |

Note: Data for a wider range of analogues is not consistently available in a centralized format and requires further experimental determination.[7][8][9]

Biological Activities of this compound Analogues

The primary biological activity of this compound analogues is their antithyroid effect, mediated through the inhibition of thyroid peroxidase and, in some cases, the inhibition of 5'-deiodinase, which converts T4 to the more active T3.[10] Additionally, these compounds have been explored for their anti-inflammatory and cytotoxic properties.

Antithyroid Activity

The antithyroid potency of this compound analogues is often quantified by their half-maximal inhibitory concentration (IC50) against thyroid peroxidase or deiodinase enzymes.

| Compound | Target | IC50 (µM) | Comments |

| Propylthiouracil (PTU) | Thyroid Peroxidase (TPO) | 2 | Reversible inhibition. |

| Methimazole (MMI) | Thyroid Peroxidase (TPO) | 0.8 | Irreversible inhibition. |

| 5-Methyl-2-thiouracil | Deiodinase 1 (D1) | < 1.7 | More potent than PTU. |

| 6-Benzyl-2-thiouracil | Deiodinase 1 (D1) | < 1.7 | More potent than PTU. |

Note: The inhibitory activity can vary depending on the experimental conditions.[3][11]

Anti-inflammatory Activity

Several pyrimidine derivatives, including thiouracil analogues, have demonstrated anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

| Compound Class | Target | IC50 Range (µM) | Reference |

| Pyrimidine Derivatives | COX-2 | 0.04 - 42.1 | [12] |

| Pyrimidine Derivatives | COX-1 | 19.45 - >100 | [12] |

Cytotoxic Activity

The cytotoxic effects of this compound and its derivatives have been evaluated against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| Ruthenium(II) complex with 6-methyl-2-thiouracil (Complex 2) | HL-60 (Leukemia) | 0.13 |

| Ruthenium(II) complex with 6-methyl-2-thiouracil (Complex 2) | HSC-3 (Oral Squamous Carcinoma) | 2.04 |

| Palladium(II) complex of 6-propyl-2-thiouracil | HeLa (Cervical Carcinoma) | 0.00064 |

| 6-propyl-2-thiouracil | HeLa (Cervical Carcinoma) | 0.0955 |

Note: The ligand itself (6-methyl-2-thiouracil) was not cytotoxic at the tested concentrations (IC50 > 175.83 µM).[6][13]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound analogues.

Synthesis of 6-Alkyl-2-Thiouracil Derivatives

General Procedure for the Condensation of a β-Ketoester with Thiourea:

This method is a common route for the synthesis of 6-substituted-2-thiouracils.[14]

-

Preparation of Sodium Ethoxide: Dissolve sodium metal in absolute ethanol under an inert atmosphere.

-

Reaction Mixture: To the sodium ethoxide solution, add thiourea and the appropriate ethyl β-ketoester (e.g., ethyl acetoacetate for 6-methyl-2-thiouracil, ethyl 3-oxohexanoate for 6-propyl-2-thiouracil).

-

Reflux: Heat the reaction mixture to reflux for several hours.

-

Work-up: After cooling, remove the ethanol under reduced pressure. Dissolve the residue in water and acidify with a suitable acid (e.g., hydrochloric acid or acetic acid) to precipitate the product.

-

Purification: Collect the precipitate by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol or water) to yield the pure 6-alkyl-2-thiouracil.[15]

Thyroid Peroxidase (TPO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of thyroid peroxidase.[16]

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, the test compound (dissolved in a suitable solvent like DMSO), a chromogenic substrate (e.g., guaiacol or Amplex Ultra Red), and purified TPO enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of hydrogen peroxide (H₂O₂).

-

Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the chosen substrate.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Anti-inflammatory Assay (COX Inhibition)

This assay determines the inhibitory effect of compounds on COX-1 and COX-2 enzymes.[17]

-

Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and a suitable substrate, such as arachidonic acid. A chromogenic co-substrate like N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) is also used for colorimetric detection.

-

Incubation: In a 96-well plate, pre-incubate the enzyme with the test compound at various concentrations.

-

Reaction Initiation and Measurement: Initiate the reaction by adding the substrate and co-substrate. Monitor the oxidation of the co-substrate by measuring the change in absorbance at the appropriate wavelength.

-

IC50 Determination: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways affected by this compound and a typical experimental workflow for the development of its analogues are provided below using Graphviz (DOT language).

Signaling Pathways

This compound has been shown to modulate inflammatory signaling pathways, including the NF-κB pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Thiourea and cyanamide as inhibitors of thyroid peroxidase: the role of iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C5H6N2OS | CID 667493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Propylthiouracil | C7H10N2OS | CID 657298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Thiouracil | C4H4N2OS | CID 1269845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ruthenium(II) complexes with 6-methyl-2-thiouracil selectively reduce cell proliferation, cause DNA double-strand break and trigger caspase-mediated apoptosis through JNK/p38 pathways in human acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. preprints.org [preprints.org]

- 16. Quantitative Structure-Activity Relationship Modeling of the Amplex Ultrared Assay to Predict Thyroperoxidase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Immunosuppressive Landscape of Methylthiouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the immunosuppressive properties of Methylthiouracil (MTU), a thionamide drug traditionally used in the management of hyperthyroidism. Beyond its well-established role in thyroid hormone synthesis inhibition, emerging evidence has highlighted its direct modulatory effects on the immune system. This document collates key quantitative data, details experimental methodologies for investigating its bioactivity, and visualizes its impact on crucial inflammatory signaling pathways.

Core Immunosuppressive and Anti-inflammatory Effects of this compound

This compound has been shown to exert significant anti-inflammatory and immunosuppressive effects through various mechanisms. These include the inhibition of pro-inflammatory cytokine production, reduction of leukocyte adhesion and migration, and modulation of key signaling cascades within immune and endothelial cells. These properties suggest its potential for repositioning in the treatment of vascular inflammatory diseases.[1][2][3]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative findings on the immunosuppressive and anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Cytokine Production in Human Umbilical Vein Endothelial Cells (HUVECs)

| Cytokine | Stimulant | MTU Concentration (µM) | Mean Inhibition (%) |

| TNF-α | Polyphosphate (50 µM) | 10 | ~25% |

| 50 | ~55% | ||

| 100 | ~75% | ||

| IL-6 | Polyphosphate (50 µM) | 10 | ~20% |

| 50 | ~50% | ||

| 100 | ~70% | ||

| Data is estimated from graphical representations in the cited literature and should be considered approximate.[2] |

Table 2: Effect of Thiouracil Derivatives on Immunoglobulin Production by Peripheral Blood Lymphocytes (PBL)

| Thiouracil Derivative | Concentration (M) | Effect on IgG and IgM Release |

| Methimazole or Propylthiouracil | ≥ 10⁻⁵ | Significant reduction |

| This compound is a closely related thiouracil derivative, and similar effects are anticipated.[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the immunosuppressive properties of this compound.

In Vitro Cytokine Production Assay in HUVECs

This protocol details the procedure for measuring the effect of this compound on the production of TNF-α and IL-6 by HUVECs stimulated with a pro-inflammatory agent.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

This compound (MTU)

-

Polyphosphate (PolyP) or Lipopolysaccharide (LPS)

-

Phosphate Buffered Saline (PBS)

-

ELISA kits for human TNF-α and IL-6

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Cell Culture: Culture HUVECs in EGM-2 medium at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed HUVECs into 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere and form a confluent monolayer.

-

Treatment:

-

Prepare stock solutions of MTU in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 10, 50, 100 µM) in EGM-2.

-

Pre-treat the confluent HUVEC monolayers with the different concentrations of MTU for 1 hour.

-

-

Stimulation:

-

After pre-treatment, add the pro-inflammatory stimulus (e.g., 50 µM PolyP or 1 µg/mL LPS) to the wells containing MTU.

-

Include control wells with:

-

Medium only (negative control)

-

Stimulant only (positive control)

-

MTU only (to test for direct effects of the compound)

-

-

-

Incubation: Incubate the plates for 6-24 hours at 37°C and 5% CO2.

-

Supernatant Collection: After incubation, centrifuge the plates at 1,500 rpm for 10 minutes to pellet any detached cells. Carefully collect the supernatant.

-

ELISA:

-

Perform ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

-

Measure the absorbance using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the concentration of each cytokine from the standard curve.

-

Determine the percentage inhibition of cytokine production by MTU compared to the positive control.

-

Leukocyte Adhesion Assay

This protocol describes a method to assess the effect of this compound on the adhesion of leukocytes to a monolayer of endothelial cells.

Materials:

-

HUVECs

-

Leukocytes (e.g., human neutrophils or a monocytic cell line like THP-1)

-